molecular formula C19H12BrN3O4 B3985764 5-(3-bromophenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-(pyrimidin-2-yl)-1,5-dihydro-2H-pyrrol-2-one

5-(3-bromophenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-(pyrimidin-2-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B3985764
M. Wt: 426.2 g/mol
InChI Key: DMEQZSLEFVLRPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-bromophenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-(pyrimidin-2-yl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-bromophenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-(pyrimidin-2-yl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrol-2-one structure, followed by the introduction of the bromophenyl, furan-2-ylcarbonyl, and pyrimidin-2-yl groups through various coupling reactions. Common reagents used in these reactions include bromine, furan-2-carboxylic acid, and pyrimidine derivatives. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing cost-effective processes. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-(3-bromophenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-(pyrimidin-2-yl)-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl group yields an alcohol.

Scientific Research Applications

5-(3-bromophenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-(pyrimidin-2-yl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-bromophenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-(pyrimidin-2-yl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-chlorophenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-(pyrimidin-2-yl)-1,5-dihydro-2H-pyrrol-2-one
  • 5-(3-fluorophenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-(pyrimidin-2-yl)-1,5-dihydro-2H-pyrrol-2-one
  • 5-(3-methylphenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-(pyrimidin-2-yl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

The uniqueness of 5-(3-bromophenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-(pyrimidin-2-yl)-1,5-dihydro-2H-pyrrol-2-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(3-bromophenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-pyrimidin-2-yl-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BrN3O4/c20-12-5-1-4-11(10-12)15-14(16(24)13-6-2-9-27-13)17(25)18(26)23(15)19-21-7-3-8-22-19/h1-10,15,25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMEQZSLEFVLRPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2C(=C(C(=O)N2C3=NC=CC=N3)O)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(3-bromophenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-(pyrimidin-2-yl)-1,5-dihydro-2H-pyrrol-2-one
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5-(3-bromophenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-(pyrimidin-2-yl)-1,5-dihydro-2H-pyrrol-2-one
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5-(3-bromophenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-(pyrimidin-2-yl)-1,5-dihydro-2H-pyrrol-2-one
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5-(3-bromophenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-(pyrimidin-2-yl)-1,5-dihydro-2H-pyrrol-2-one
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5-(3-bromophenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-(pyrimidin-2-yl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 6
5-(3-bromophenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1-(pyrimidin-2-yl)-1,5-dihydro-2H-pyrrol-2-one

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